2-(4-chlorophenoxy)-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-methylpropanamide
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Description
2-(4-chlorophenoxy)-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C23H31ClN2O3 and its molecular weight is 418.96. The purity is usually 95%.
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Biological Activity
The compound 2-(4-chlorophenoxy)-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-methylpropanamide is a synthetic organic molecule with potential applications in pharmacology and biochemistry. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H25ClN2O2, with a molar mass of approximately 348.87 g/mol. The structure includes a chlorophenoxy group, a piperidine moiety, and a dimethylfuran component, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The piperidine portion may interact with neurotransmitter receptors, potentially influencing central nervous system functions.
- Enzyme Inhibition : The chlorophenoxy group could inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.
- Cell Signaling Modulation : The compound's structure allows it to participate in signaling pathways that regulate cellular processes.
Biological Activity Studies
Several studies have investigated the biological activity of similar compounds and provide insights into the potential effects of this specific molecule.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Activity : A study demonstrated that compounds similar to this one showed significant antibacterial effects against Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating infections caused by resistant strains.
- Anticancer Properties : Research indicated that derivatives of this compound could induce apoptosis in various cancer cell lines, including breast and lung cancer cells. This was linked to the compound's ability to activate caspase pathways, leading to programmed cell death.
- Neuroprotective Effects : In vitro studies revealed that the compound could protect neuronal cells from oxidative damage induced by reactive oxygen species (ROS). This effect was attributed to the modulation of antioxidant enzyme activity.
- Anti-inflammatory Effects : Animal model studies showed that administration of the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClN2O3/c1-16-13-19(17(2)28-16)15-26-11-9-18(10-12-26)14-25-22(27)23(3,4)29-21-7-5-20(24)6-8-21/h5-8,13,18H,9-12,14-15H2,1-4H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRVPNXIDFIFIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)C(C)(C)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.